9-N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine
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Overview
Description
9-N-(2-methoxyphenyl)-6,8,10-triazaspiro[45]deca-6,9-diene-7,9-diamine is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the methoxyphenyl and triazaspiro groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are being explored to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
9-N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
9-N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Known for its inhibitory effects on enzymes like α-amylase and acetylcholinesterase.
Spathulenol: Exhibits anti-inflammatory properties and is studied for its interaction with COX-2 enzyme.
Cedrol: Another compound with anti-inflammatory activity, interacting with COX-2 enzyme.
Uniqueness
9-N-(2-methoxyphenyl)-6,8,10-triazaspiro[4
Properties
IUPAC Name |
9-N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-20-11-7-3-2-6-10(11)16-13-17-12(15)18-14(19-13)8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3,(H4,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNKJIOQXAHLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3(CCCC3)N=C(N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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